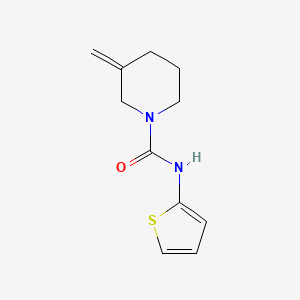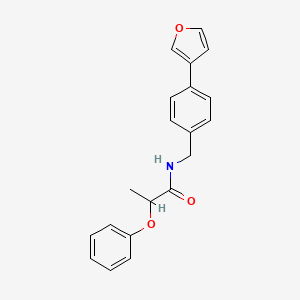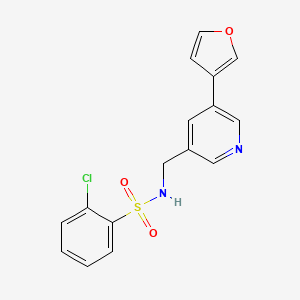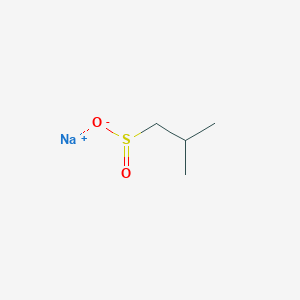![molecular formula C16H12ClN3O3 B2488313 [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 926127-67-5](/img/structure/B2488313.png)
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a chemical compound that has been used in scientific research for various purposes. This compound is also known as CPO or TAK-659 and has been studied extensively due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate involves the inhibition of BTK activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibition leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. In addition, BTK inhibition also leads to the activation of apoptotic pathways, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells such as CLL and MCL. It has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which can help in the treatment of solid tumors and autoimmune diseases. In addition, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in lab experiments include its high potency and selectivity for BTK inhibition, which can lead to effective treatment of B-cell malignancies and autoimmune diseases. It also has a favorable pharmacokinetic profile, which can lead to good oral bioavailability and tissue penetration. The limitations of using [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in lab experiments include its potential toxicity and off-target effects, which can limit its therapeutic applications.
Future Directions
There are several future directions for the use of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in scientific research. One direction is the development of combination therapies that can enhance the activity of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in the treatment of cancer and autoimmune diseases. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate. Finally, the use of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in the treatment of other diseases such as viral infections and neurodegenerative diseases is also an area of future research.
Conclusion
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. Its inhibition of BTK activity has shown promise in the treatment of B-cell malignancies and autoimmune diseases. It has also been shown to have anti-inflammatory effects and enhance the activity of immune cells. While there are limitations to its use, the future directions for its application in scientific research are promising.
Synthesis Methods
The synthesis of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate involves the reaction of 6-chloro-3-pyridinecarboxylic acid with N-(3-cyanophenyl)glycine methyl ester in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in a pure form.
Scientific Research Applications
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate has been used in scientific research for various applications such as cancer treatment, immunotherapy, and autoimmune diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, BTK inhibition has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which can help in the treatment of solid tumors and autoimmune diseases.
properties
IUPAC Name |
[1-(3-cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10(23-16(22)12-5-6-14(17)19-9-12)15(21)20-13-4-2-3-11(7-13)8-18/h2-7,9-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMUPKDQWPWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyanophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)

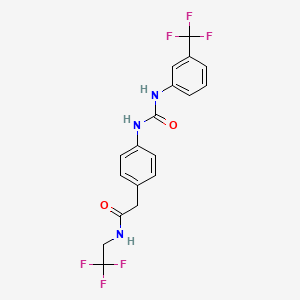
![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
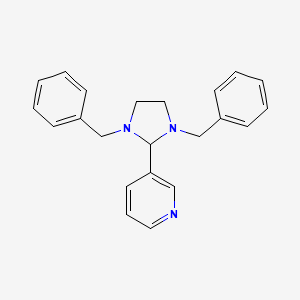

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)
